molecular formula C7H8O4S2 B12716843 2-Methylsulfonylbenzenesulfinic acid CAS No. 1621697-26-4

2-Methylsulfonylbenzenesulfinic acid

Katalognummer: B12716843
CAS-Nummer: 1621697-26-4
Molekulargewicht: 220.3 g/mol
InChI-Schlüssel: NLMZDPOLNKILPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylsulfonylbenzenesulfinic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a benzene ring with a methyl group at the ortho position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfonylbenzenesulfinic acid typically involves the sulfonation of 2-methylbenzenesulfonic acid. This process can be carried out using fuming sulfuric acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylsulfonylbenzenesulfinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfinic acids.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylsulfonylbenzenesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the manufacture of detergents, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methylsulfonylbenzenesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 2-Methylbenzenesulfonic acid
  • Benzenesulfonic acid
  • Toluene-4-sulfonic acid

Comparison: 2-Methylsulfonylbenzenesulfinic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the benzene ring. This structural feature imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds. The presence of the methyl group also influences the compound’s steric and electronic effects, making it a valuable reagent in various chemical reactions.

Eigenschaften

CAS-Nummer

1621697-26-4

Molekularformel

C7H8O4S2

Molekulargewicht

220.3 g/mol

IUPAC-Name

2-methylsulfonylbenzenesulfinic acid

InChI

InChI=1S/C7H8O4S2/c1-13(10,11)7-5-3-2-4-6(7)12(8)9/h2-5H,1H3,(H,8,9)

InChI-Schlüssel

NLMZDPOLNKILPR-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC=C1S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.